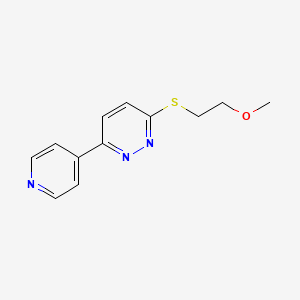

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2-methoxyethylsulfanyl)-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-16-8-9-17-12-3-2-11(14-15-12)10-4-6-13-7-5-10/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKCSZNKCQJFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyridin-4-yl Group: This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine.

Attachment of the 2-Methoxyethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 2-methoxyethylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

Substitution: The methoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe to study biological processes involving pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine with structurally related compounds, emphasizing key differences in substituents, synthetic routes, and properties:

Key Observations

Core Structure Variability :

- The pyridazine core in the target compound differs from imidazopyridazine (Compound 10) and pyrimidine (Compound 1). Imidazopyridazine derivatives exhibit enhanced antiplasmodial potency due to fused ring systems that improve target binding .

- Pyrimidine-based Compound 1 incorporates a thietane ring, which introduces conformational rigidity and sulfur-mediated interactions absent in the target compound .

Substituent Effects :

- The 2-methoxyethylthio group in the target compound contrasts with the trifluoromethoxyphenyl group in Compound 10. The latter’s electron-withdrawing CF3 group enhances metabolic stability and target affinity but may reduce solubility.

- The pyridin-4-yl substituent is shared between the target compound and Compound 10, suggesting a conserved role in π-stacking or hydrogen bonding with biological targets.

Synthetic Complexity: Compound 10 achieved a moderate yield (68%) via recrystallization, highlighting challenges in purifying fused heterocycles. Compound 1’s synthesis involves reactive intermediates (e.g., 2-chloromethylthiirane), which are less commonly used in pyridazine chemistry, reflecting divergent synthetic strategies .

Biological Activity

3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyridinyl group at the 4-position and a methoxyethylthio group at the 3-position. This unique structure is believed to influence its biological activity and interactions with various biological targets.

The biological activity of 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It may act as either an agonist or antagonist at specific receptors, altering cellular signaling pathways.

- Oxidative Metabolism : The compound can undergo oxidation to form sulfoxide or sulfone derivatives, which may contribute to its biological effects.

Biological Activities

Research indicates that pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including:

- Anticancer Activity : Some studies have shown that pyridazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-((2-Methoxyethyl)thio)-6-(pyridin-4-yl)pyridazine have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Pyridazine derivatives are known for their anti-inflammatory properties. Certain derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various pyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity for several derivatives, with IC50 values ranging from 1.06 μM to 2.73 μM for effective compounds .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of pyridazine derivatives on phosphodiesterases (PDEs). Compounds demonstrated selective inhibition of PDE isoenzymes, which are crucial in regulating cellular signaling pathways related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-((2-Methoxyethyl)thio)-6-(pyridin-3-yl)pyridazine | Structure | Moderate anticancer activity |

| 3-((2-Methoxyethyl)thio)-6-(phenyl)pyridazine | Structure | Antimicrobial properties |

| 3-(Chlorobenzylthio)-6-(pyridin-4-yl)pyridazine | Structure | Strong enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.